3-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1-(3,5-dimethoxybenzoyl)thiourea
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Overview
Description
3-[4-(1,3-Benzothiazol-2-yl)-3-hydroxyphenyl]-1-(3,5-dimethoxybenzoyl)thiourea is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and a dimethoxybenzoyl thiourea structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1-(3,5-dimethoxybenzoyl)thiourea typically involves multiple steps. One common approach is to start with the preparation of the benzothiazole moiety, which can be synthesized by treating 2-mercaptoaniline with acid chlorides . The hydroxyphenyl group can be introduced through a coupling reaction, and the final thiourea structure is formed by reacting the intermediate with isothiocyanates under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The use of continuous flow reactors and automated synthesis can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(1,3-Benzothiazol-2-yl)-3-hydroxyphenyl]-1-(3,5-dimethoxybenzoyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole moiety to its corresponding amine.
Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
3-[4-(1,3-Benzothiazol-2-yl)-3-hydroxyphenyl]-1-(3,5-dimethoxybenzoyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1-(3,5-dimethoxybenzoyl)thiourea involves its interaction with various molecular targets. The benzothiazole moiety can bind to enzymes and receptors, modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity. The thiourea structure can interact with metal ions, making it useful in coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: This compound also features a benzothiazole moiety and has shown potential as an antibacterial agent.
2-Aminobenzothiazole: A simpler compound that serves as a precursor for more complex benzothiazole derivatives.
Uniqueness
3-[4-(1,3-Benzothiazol-2-yl)-3-hydroxyphenyl]-1-(3,5-dimethoxybenzoyl)thiourea is unique due to its combination of functional groups, which confer a range of chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]carbamothioyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S2/c1-29-15-9-13(10-16(12-15)30-2)21(28)26-23(31)24-14-7-8-17(19(27)11-14)22-25-18-5-3-4-6-20(18)32-22/h3-12,27H,1-2H3,(H2,24,26,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJXMVUHTDNIMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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